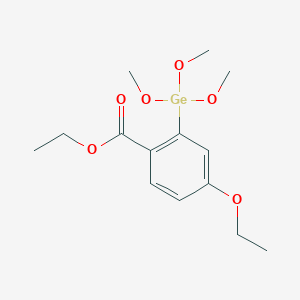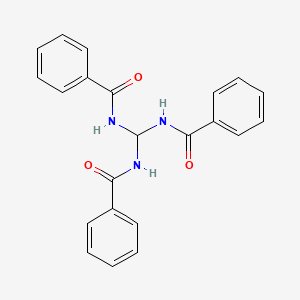![molecular formula C19H10F6 B14340836 Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- CAS No. 92455-18-0](/img/structure/B14340836.png)
Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-: is a complex organic compound characterized by its unique structure, which includes benzene rings and ethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- involves multiple steps, typically starting with the preparation of the benzene rings and the introduction of ethynyl groups. The trifluoromethyl groups are then added through a series of reactions involving fluorinating agents under controlled conditions. Common reagents used in these reactions include trifluoromethyl iodide and palladium catalysts.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure precision and efficiency. The process includes rigorous purification steps to obtain the compound in high purity, which is essential for its use in scientific research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzene derivatives.
Substitution: The ethynyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, carboxylic acids, and reduced benzene compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl groups can enhance the compound’s ability to interact with proteins and enzymes, making it a valuable tool in drug discovery and development.
Medicine: The compound’s unique properties make it a candidate for the development of new pharmaceuticals. Its ability to undergo various chemical reactions allows for the creation of derivatives with potential therapeutic effects.
Industry: In the industrial sector, Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, which can result in various physiological responses.
Comparación Con Compuestos Similares
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-ethynyl-
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-ethynyl-
- Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-propynyl-
Uniqueness: Benzene, 1,1’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl- is unique due to its specific arrangement of ethynyl and trifluoromethyl groups. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile compared to its similar counterparts.
Propiedades
Número CAS |
92455-18-0 |
|---|---|
Fórmula molecular |
C19H10F6 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
1-ethynyl-3-[2-(3-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C19H10F6/c1-3-13-7-5-9-15(11-13)17(18(20,21)22,19(23,24)25)16-10-6-8-14(4-2)12-16/h1-2,5-12H |
Clave InChI |
YJQFTAQKCSDMBY-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C#C)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
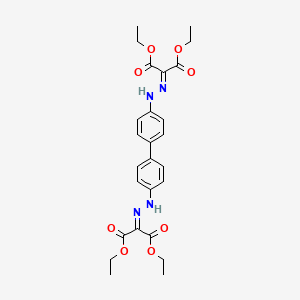

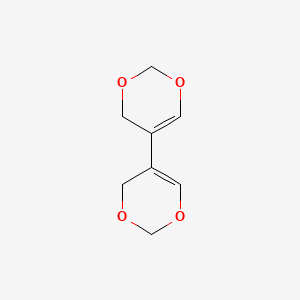
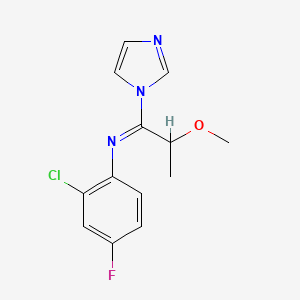

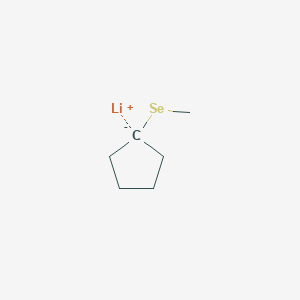
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
silane](/img/structure/B14340799.png)

![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)

